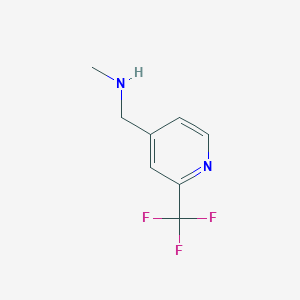![molecular formula C30H32N2 B168989 (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine CAS No. 156730-49-3](/img/structure/B168989.png)
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine, also known as BDPE, is a chiral diamine that has gained attention in scientific research due to its unique properties. BDPE is a versatile molecule that can be used in various fields such as catalysis, materials science, and medicinal chemistry. In
科学研究应用
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been extensively studied in scientific research due to its unique properties. One of the most significant applications of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is in catalysis. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to be an effective chiral ligand for various metal catalysts, including palladium, rhodium, and copper. These metal catalysts have been used in various reactions such as hydrogenation, cross-coupling, and cyclopropanation, resulting in high enantioselectivity.
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has also been used in materials science. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine-based polymers have been synthesized, which exhibit unique properties such as high thermal stability and high glass transition temperature. These polymers have potential applications in the electronics industry.
In medicinal chemistry, (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been studied for its potential use as an anticancer agent. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has also been studied for its potential use in Alzheimer's disease treatment due to its ability to inhibit acetylcholinesterase, an enzyme that is involved in the degradation of acetylcholine in the brain.
作用机制
The mechanism of action of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine in catalysis involves the formation of a chiral complex between (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine and a metal catalyst. This complex then reacts with the substrate, resulting in the formation of the desired product with high enantioselectivity.
In medicinal chemistry, the mechanism of action of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine as an anticancer agent involves the induction of apoptosis, a programmed cell death mechanism. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to induce apoptosis in cancer cells by activating the caspase pathway, resulting in the destruction of cancer cells.
Biochemical and Physiological Effects
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to have low toxicity in vitro and in vivo. In animal studies, (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been shown to have no adverse effects on the liver, kidney, or hematological parameters. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has also been shown to have no significant effect on the cardiovascular system.
实验室实验的优点和局限性
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has several advantages for lab experiments. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is a chiral diamine with high enantiomeric purity, making it suitable for various applications in catalysis. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is also relatively easy to synthesize, making it accessible to researchers.
One limitation of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is its high cost, which may limit its use in large-scale applications. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is also sensitive to air and moisture, which may require special handling during experiments.
未来方向
There are several future directions for (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine research. One potential direction is the development of new (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine-based polymers with unique properties for various applications in materials science. Another potential direction is the development of new metal catalysts with (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine as a chiral ligand for various reactions.
In medicinal chemistry, future research could focus on the development of (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine derivatives with improved anticancer activity and reduced toxicity. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine could also be explored for its potential use in other diseases, such as Alzheimer's disease.
Conclusion
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine is a versatile molecule with unique properties that have gained attention in scientific research. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has been studied for its applications in catalysis, materials science, and medicinal chemistry. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has potential as an anticancer agent and has low toxicity in vitro and in vivo. (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine has several advantages for lab experiments, including high enantiomeric purity and ease of synthesis. Future research could focus on the development of new (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine-based polymers, metal catalysts, and derivatives for various applications.
合成方法
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine can be synthesized through a multistep process starting from commercially available starting materials. The first step involves the reaction of 1,2-diphenylethylenediamine with (R)-1-phenylethylamine to form the monoalkylated product. The second step involves the reaction of the monoalkylated product with (S)-1-phenylethylamine to form the chiral diamine (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine. This synthesis method yields (1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine with high enantiomeric purity, making it suitable for various applications.
属性
CAS 编号 |
156730-49-3 |
|---|---|
产品名称 |
(1S,2S)-N,N'-Bis[(1R)-1-phenylethyl]-1,2-diphenylethylenediamine |
分子式 |
C30H32N2 |
分子量 |
420.6 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-diphenyl-N,N'-bis[(1R)-1-phenylethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C30H32N2/c1-23(25-15-7-3-8-16-25)31-29(27-19-11-5-12-20-27)30(28-21-13-6-14-22-28)32-24(2)26-17-9-4-10-18-26/h3-24,29-32H,1-2H3/t23-,24-,29+,30+/m1/s1 |
InChI 键 |
OYDUICJTQOQOJF-PEMRLZPOSA-N |
手性 SMILES |
C[C@H](C1=CC=CC=C1)N[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N[C@H](C)C4=CC=CC=C4 |
SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
规范 SMILES |
CC(C1=CC=CC=C1)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(C)C4=CC=CC=C4 |
同义词 |
1S,2S-bis[(1R)-1-phenylethyl]-1,2-diphenyl-1,2-EthanediaMine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




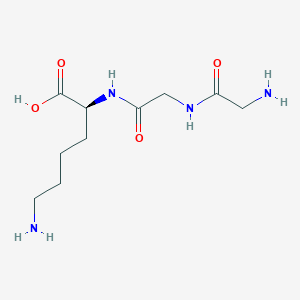
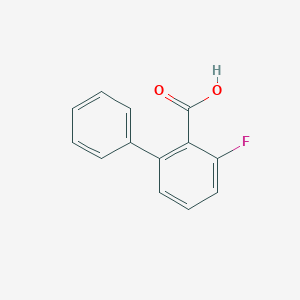
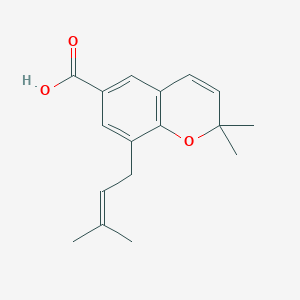
![4-Ethyl-8-methoxy-6-trimethylsilanyl-1H-pyrano[3,4-c]pyridine](/img/structure/B168919.png)
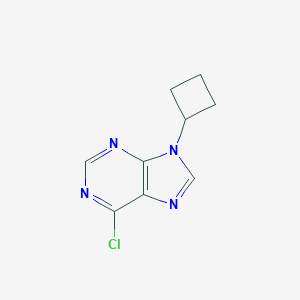
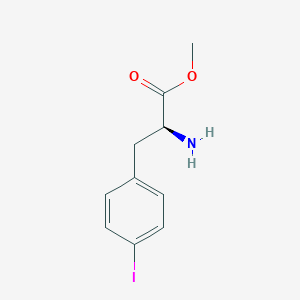
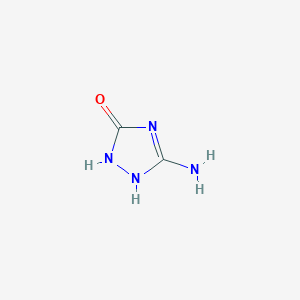
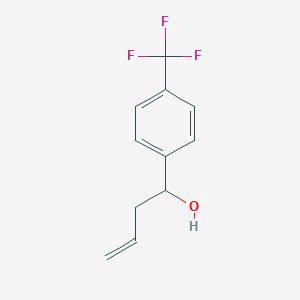

![2-Methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B168938.png)


